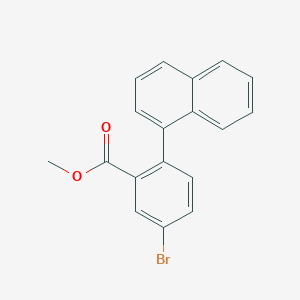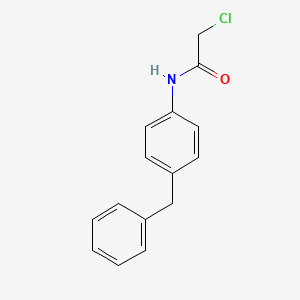
N-(4-Benzylphenyl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Benzylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a chloroacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Benzylphenyl)-2-chloroacetamide typically involves the reaction of 4-benzylphenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Benzylphenylamine+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation can lead to the formation of corresponding sulfoxides or sulfones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as N-(4-Benzylphenyl)-2-azidoacetamide or N-(4-Benzylphenyl)-2-thioacetamide can be formed.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Corresponding amines or alcohols.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(4-Benzylphenyl)-2-chloroacetamide is primarily based on its ability to interact with biological targets through its functional groups. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The benzyl and phenyl groups contribute to the compound’s overall hydrophobicity, facilitating its interaction with hydrophobic pockets in target molecules.
類似化合物との比較
N-(4-Benzylphenyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine.
N-(4-Benzylphenyl)-2-iodoacetamide: Contains an iodine atom in place of chlorine.
N-(4-Benzylphenyl)-2-fluoroacetamide: Fluorine atom replaces chlorine.
Comparison: N-(4-Benzylphenyl)-2-chloroacetamide is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with biological targets. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative often exhibits different reactivity patterns and biological activities. The choice of halogen can significantly impact the compound’s pharmacokinetic and pharmacodynamic properties.
特性
分子式 |
C15H14ClNO |
|---|---|
分子量 |
259.73 g/mol |
IUPAC名 |
N-(4-benzylphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C15H14ClNO/c16-11-15(18)17-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
InChIキー |
HARZKAMSJNLSSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B14118563.png)

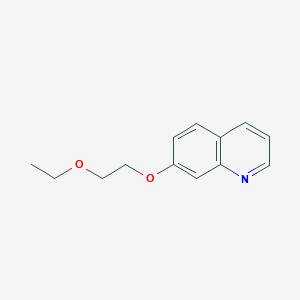
![5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14118578.png)
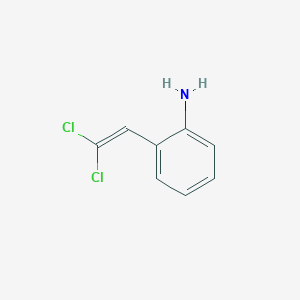
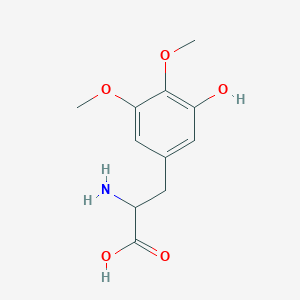
![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118593.png)
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118596.png)
![1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro-](/img/structure/B14118599.png)
![3-(Trifluoromethyl)[1,1-biphenyl]-4-ethanol](/img/structure/B14118606.png)
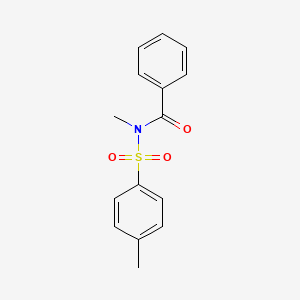
![N-cyclohexyl-2-({5-[(4-methoxyphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14118627.png)
![2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol](/img/structure/B14118633.png)
